molecular formula C9H18ClN2OP B013530 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite CAS No. 89992-70-1

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Cat. No. B013530
CAS RN: 89992-70-1
M. Wt: 236.68 g/mol
InChI Key: QWTBDIBOOIAZEF-UHFFFAOYSA-N
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Description

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2-CNDP) is an organophosphorus compound that is widely used in organic synthesis. It is a highly reactive reagent that can be used in the synthesis of a wide range of organic compounds, particularly those containing phosphorous. It is also used in the synthesis of pharmaceuticals and in the production of polymers.

Scientific Research Applications

Intermediate in Organic Synthesis

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a useful intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Protecting Reagent in DNA Synthesis

This compound acts as a protecting reagent in DNA synthesis . It helps to protect the DNA molecule during the synthesis process, ensuring that the DNA structure is not damaged or altered.

Selective Monophosphorylation of Carbohydrates

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is involved in the selective monophosphorylation of carbohydrates . This process is essential in the study and manipulation of carbohydrates in various research fields.

Selective Monophosphorylation of Nucleosides

Similarly, this compound is also used for the selective monophosphorylation of nucleosides . This is particularly important in the field of biochemistry and molecular biology.

Conversion of Protected Ribonucleosides to Phosphoramidites

It plays an essential role in the conversion of protected ribonucleosides to phosphoramidites . This process is a key step in the synthesis of RNA molecules.

Phosphitylating Reagent in Oligodeoxyribonucleotides Synthesis

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is used as a phosphitylating reagent for 3′-hydroxyl groups in the synthesis of oligodeoxyribonucleotides . This is a critical process in the field of genetic engineering and biotechnology.

Mechanism of Action

Target of Action

The primary target of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is nucleosides and carbohydrates . It plays a crucial role in the selective monophosphorylation of these molecules, which is a key step in various biochemical processes .

Mode of Action

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite interacts with its targets by acting as a phosphitylating reagent . It facilitates the conversion of protected ribonucleosides to phosphoramidites . This interaction results in changes at the molecular level, enabling the synthesis of oligodeoxyribonucleotides .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of oligodeoxyribonucleotides . By acting as a phosphitylating reagent, it enables the conversion of protected ribonucleosides to phosphoramidites . This is a critical step in the pathway, leading to downstream effects such as the formation of oligodeoxyribonucleotides .

Pharmacokinetics

Given its role in the synthesis of oligodeoxyribonucleotides, it can be inferred that its bioavailability would be crucial for its function .

Result of Action

The molecular and cellular effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite’s action include the formation of oligodeoxyribonucleotides . These are short DNA molecules that have wide-ranging applications in genetic testing, research, and forensic analysis .

Action Environment

The action, efficacy, and stability of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored in a dry environment to maintain its stability and effectiveness

properties

IUPAC Name

3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBDIBOOIAZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370534
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

CAS RN

89992-70-1
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89992-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanoethyl diisopropylchlorophos phoramidite
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Synthesis routes and methods I

Procedure details

To a solution of 0.54 mL(4.0 mmol) of dichloro(β-cyano)ethoxyphosphine in 40 mL of dichloromethane cooled in an ice-water bath was added 10 mL of diisopropylethylamine, followed by adding 0.64 mL (4.0 mmol) of diisopropylamine under Argon. The reaction mixture was warmed up to room temperature and stirred for 2 h. After adding 0.1 gm of DMAP into the solution, the reaction mixture is ready for the next step reaction.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

FIG. 15 illustrates the synthesis of bifunctional diphosphitylating, triphosphitylating, and tetraphosphitylating reagents (66, 69, 72). For the preparation of 66, phosphorus trichloride (21, 875 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added to anhydrous THF. Diisopropylamine (1,400 μL, 10 mmol) was added dropwise in 10 min to the solution mixture and the mixture was stirred for 45 min at 0° C. to yield diisopropylphosphoramidodichloridite (29). Then 3-hydroxypropionitrile (22, 683 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise to the solution of 29 in anhydrous THF during 10 min period. The stirring was continued for 25 min at 0° C. to afford 2-cyanoethyl diisopropylphosphoramidochloridite (24). Water (180 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise in 10 min period to the solution. The mixture was stirred for 10 min at 0° C. to yield 2-cyanoethyl diisopropylamine hydroxyphosphite (25). Then 29 (1 eq, 10 mmol) that was prepared at the same time in a separate reaction vessel, was added dropwise in 10 min period to the solution containing 25. The mixture was stirred for 25 min at 0° C. to yield diisopropylphosphoramidochloridite-O-2-cyanoethyl diisopropylphosphoramidite 66 (bifunctional diphosphitylating reagent). The reaction mixture containing diphosphitylating reagent 66 was immediately used in coupling reactions with polymer-bound p-acetoxybenzyl alcohol 78. Further stability studies on 66 using mass spectrometry methods showed that the compound remained stable after 2 months storage at −20° C.
Quantity
683 μL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

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